

# Physicochemical properties and molecular weight of Thalidomide-5-O-C4-NH2 hydrochloride

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## Compound of Interest

Compound Name: *Thalidomide-5-O-C4-NH2 hydrochloride*

Cat. No.: *B12386067*

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## Technical Guide: Thalidomide-5-O-C4-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, molecular weight, and relevant biological context for **Thalidomide-5-O-C4-NH2 hydrochloride**. This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **Thalidomide-5-O-C4-NH2 hydrochloride**.

Property	Value	Source
Molecular Weight	381.81 g/mol	[1][2]
Chemical Formula	C <sub>17</sub> H <sub>20</sub> ClN <sub>3</sub> O <sub>5</sub>	[1][3]
Appearance	White to off-white solid	[3]
CAS Number	2376990-29-1	[2]
SMILES	<chem>O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3OCCCCN)=O.[H]Cl</chem>	[2]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months. Protect from light and store under nitrogen.	[3]

## Experimental Protocols

While specific experimental data for the characterization of **Thalidomide-5-O-C4-NH2 hydrochloride** is not publicly detailed, the determination of its physicochemical properties follows standard laboratory procedures for small molecules.

## Molecular Weight Determination

- Method: Mass Spectrometry (MS).
- Protocol: The compound is introduced into a mass spectrometer. The instrument ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and formula.

## Solubility Assessment

- Method: Kinetic or Thermodynamic Solubility Assays.
- Protocol:

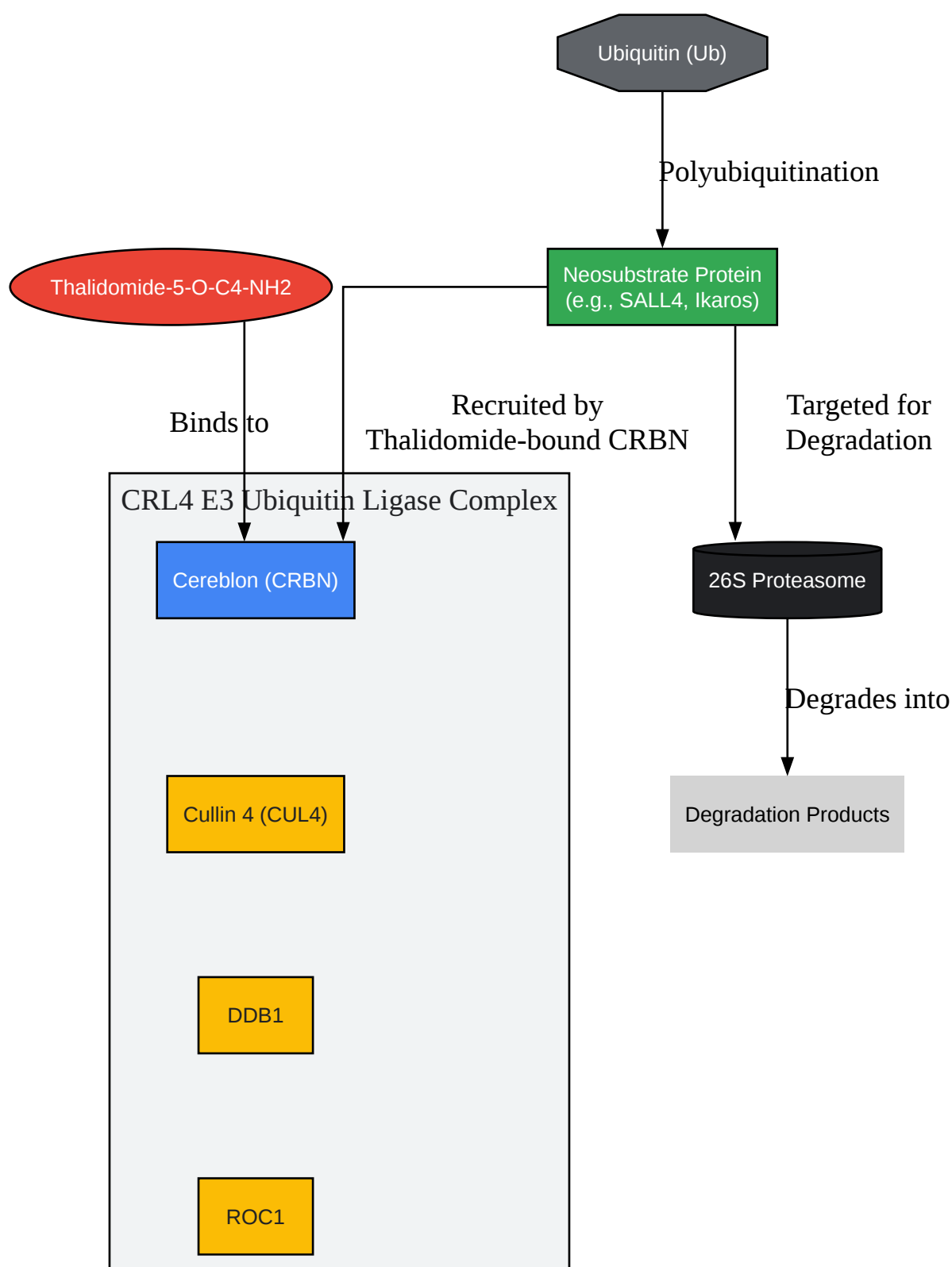
- **Kinetic Solubility:** A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer (e.g., PBS) at various concentrations. The mixture is shaken for a short period (1-2 hours). After removing any precipitate by filtration or centrifugation, the concentration of the dissolved compound in the supernatant is measured, often by HPLC-UV or LC-MS.[4]
- **Thermodynamic Solubility (Shake-Flask Method):** An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the filtrate is quantified to determine the equilibrium solubility.[5]

## Partition Coefficient (LogP) Determination

- **Method:** Shake-Flask Method.
- **Protocol:** The compound is dissolved in a biphasic system of n-octanol and water (or a buffer like PBS at pH 7.4 for LogD).[6] The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is achieved. The two phases are then separated, and the concentration of the compound in each phase is measured. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The value is typically reported as its base-10 logarithm (LogP).[6][7]

## Mechanism of Action and Signaling Pathway

Thalidomide and its derivatives, including Thalidomide-5-O-C4-NH<sub>2</sub>, exert their biological effects by binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[8] The binding of the thalidomide moiety recruits specific "neosubstrate" proteins to the E3 ligase complex, leading to their polyubiquitination and subsequent degradation by the proteasome. Key neosubstrates identified include transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[8][9][10] The degradation of these proteins is responsible for the immunomodulatory, anti-cancer, and teratogenic effects of thalidomide.[8][10]

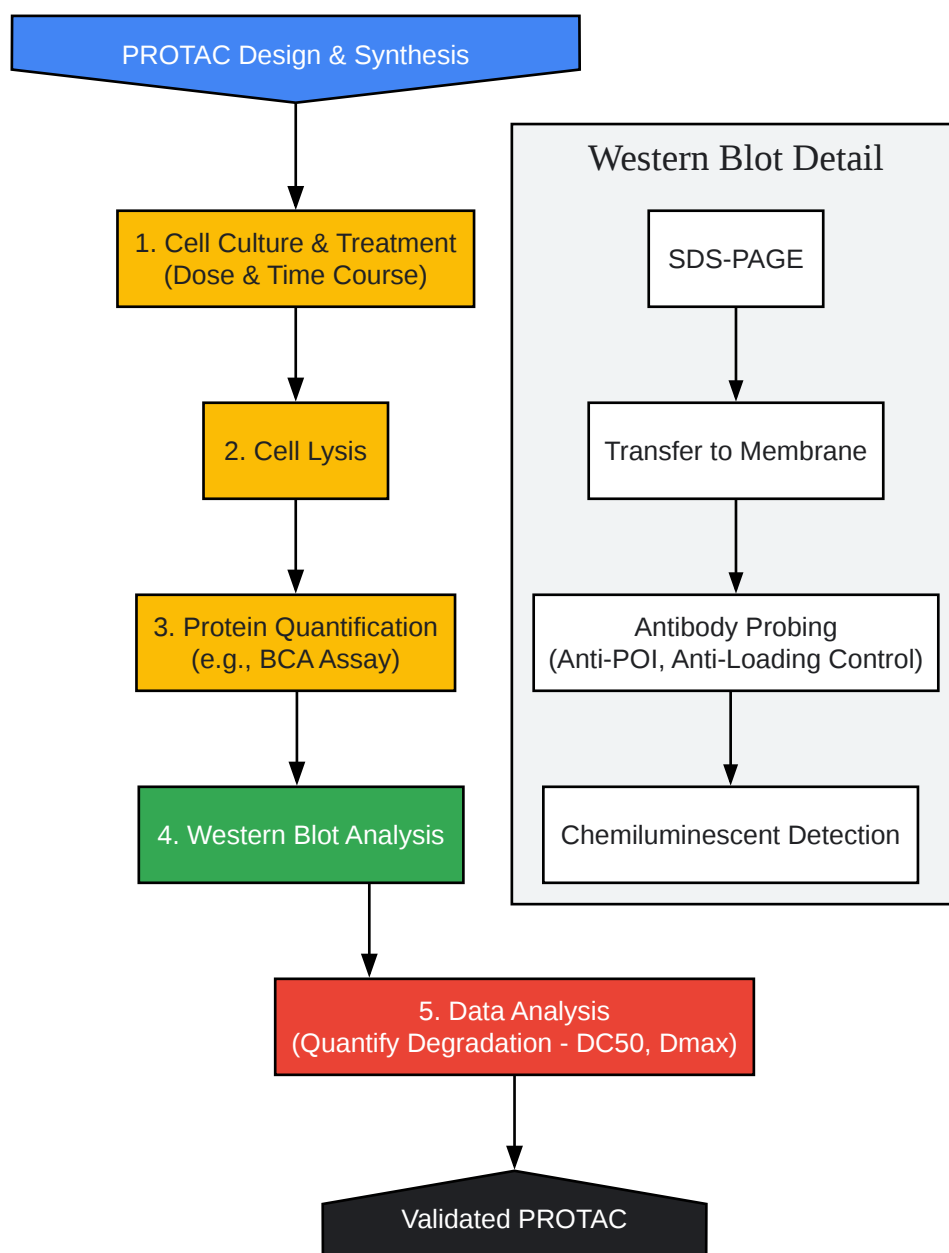


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Caption: Thalidomide-CRBN Mediated Protein Degradation Pathway.

## Application in PROTAC Technology: Experimental Workflow

**Thalidomide-5-O-C4-NH2 hydrochloride** is a key component for synthesizing PROTACs. A PROTAC is a heterobifunctional molecule featuring a ligand for an E3 ligase (like this thalidomide derivative), a ligand for a Protein of Interest (POI), and a linker connecting them. [11][12] The PROTAC simultaneously binds the POI and the E3 ligase, forming a ternary complex that induces the ubiquitination and degradation of the POI.[11] The typical experimental workflow to validate a novel PROTAC involves synthesizing the molecule and then confirming its ability to induce selective degradation of the target protein in a cellular context.



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Caption: General Experimental Workflow for PROTAC Validation.

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